molecular formula C18H17N3O2S B303558 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

Cat. No. B303558
M. Wt: 339.4 g/mol
InChI Key: SKGJAQSGMCOJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, also known as MTX-211, is a synthetic compound that has shown promising results as a potential anti-cancer agent.

Mechanism of Action

6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is believed to exert its anti-cancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell death.
Biochemical and Physiological Effects
6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors rely on for their growth and survival. Additionally, 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to have low toxicity in normal cells, indicating a potential therapeutic window for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

For 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide research include optimizing its synthesis method to increase yield and reduce cost, as well as further investigating its mechanism of action and potential side effects. Additionally, 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide could be tested in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide in humans.

Synthesis Methods

6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is synthesized through a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 3-methoxyphenylacetic acid and thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-amino-5-methylthiophene to form the corresponding amide. The amide is then subjected to a series of reactions to form the final product, 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide.

Scientific Research Applications

6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that 6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide can inhibit tumor growth in mouse models of breast and colon cancer.

properties

Product Name

6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

6-amino-N-(3-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C18H17N3O2S/c1-23-12-6-3-5-11(9-12)20-17(22)16-15(19)13-8-10-4-2-7-14(10)21-18(13)24-16/h3,5-6,8-9H,2,4,7,19H2,1H3,(H,20,22)

InChI Key

SKGJAQSGMCOJGC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC4=C(CCC4)N=C3S2)N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N

Origin of Product

United States

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